molecular formula C9H11NO2 B189052 4-Amino-2,3-dimethylbenzoic acid CAS No. 5628-44-4

4-Amino-2,3-dimethylbenzoic acid

Cat. No.: B189052
CAS No.: 5628-44-4
M. Wt: 165.19 g/mol
InChI Key: XLSZENRVQPEAHK-UHFFFAOYSA-N
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Description

4-Amino-2,3-dimethylbenzoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position and two methyl groups at the 2- and 3-positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-dimethylbenzoic acid typically involves the nitration of 2,3-dimethylbenzoic acid followed by reduction of the nitro group to an amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as catalytic hydrogenation of the nitro compound. This process uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction step .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-dimethylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-2,3-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,3-dimethylbenzoic acid is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The additional methyl groups can increase the compound’s hydrophobicity, potentially affecting its solubility and interaction with biological membranes .

Properties

IUPAC Name

4-amino-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSZENRVQPEAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376441
Record name 4-amino-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5628-44-4
Record name 4-amino-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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